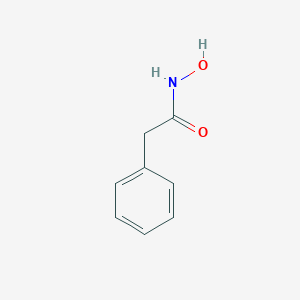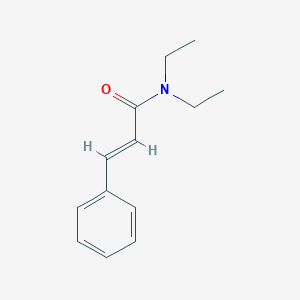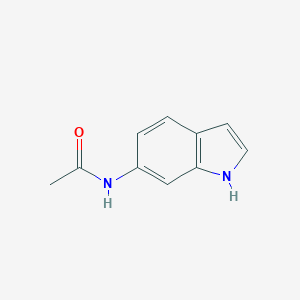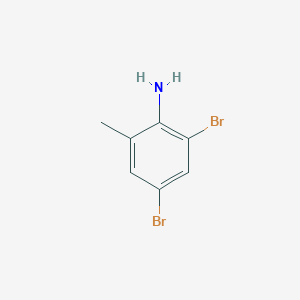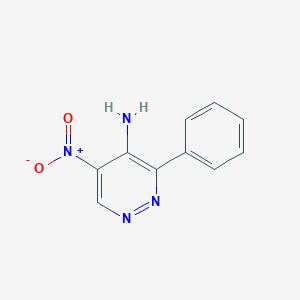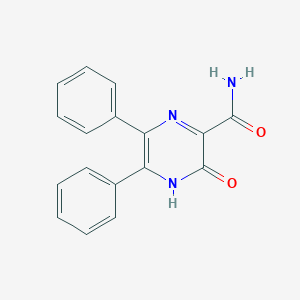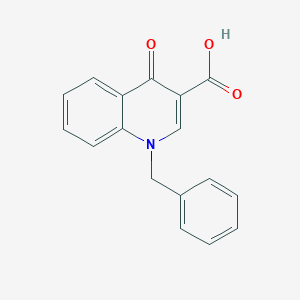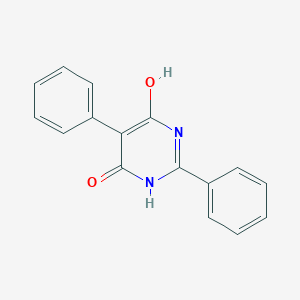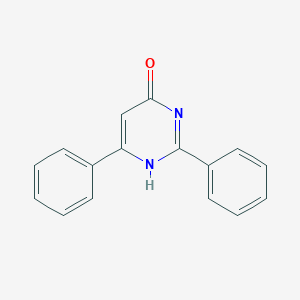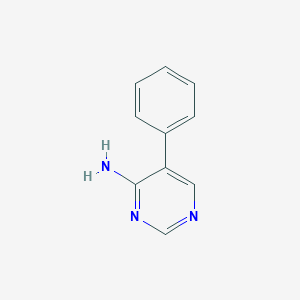
5-Phenylpyrimidin-4-amine
説明
5-Phenylpyrimidin-4-amine is a chemical compound with the molecular formula C10H9N3. It has a molecular weight of 171.20 g/mol . The compound is also known by other names such as 5-phenyl-4-pyrimidinamine and 4-amino-5-phenylpyrimidine .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring attached to a phenyl group and an amine group . The InChIKey for the compound is RIQAUNNLIXGOAK-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 171.20 g/mol. It has one hydrogen bond donor count and three hydrogen bond acceptor counts. The compound has a rotatable bond count of 1 .科学的研究の応用
Amination Processes : 5-Phenylpyrimidine can undergo amination to form compounds such as 4-amino-5-phenylpyrimidine, which are relevant in synthetic organic chemistry (Breuker, Plas, & Veldhuizen, 1986).
Anti-Cancer Activity : Certain derivatives of 5-Phenylpyrimidin-4-amine, specifically 4-aryl-N-phenylpyrimidin-2-amines, have shown potent anti-cancer activity against non-small-cell lung carcinoma (NSCLC) cells, highlighting their potential in cancer therapy (Toviwek et al., 2017).
Antihyperglycemic Agents : Analogues of this compound have been identified as inhibitors of glycogen synthase kinase 3 (GSK3), showing promise as antihyperglycemic agents for the treatment of type 2 diabetes (Wagman et al., 2017).
Tubulin Polymerization Inhibitors : Some 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines, related to this compound, have been found to inhibit tubulin polymerization, suggesting potential as anticancer agents (Liu, Wang, Peng, & Li, 2020).
Corrosion Inhibition : Derivatives of 5-Phenylpyrimidine, like this compound, have been studied for their effectiveness as corrosion inhibitors, showing promising results in protecting steel in acidic environments (Xianghong et al., 2014).
Fungicidal Activity : Compounds integrating the structure of this compound with strobilurin fungicide pharmacophores have exhibited notable fungicidal activity, underscoring their potential in agriculture (Li et al., 2009).
Anti-Cancer Properties : Several N-phenyl-imidazo[4,5-b]pyridin-2-amines and related compounds, which are structurally similar to this compound, have shown anti-proliferative activities and CDK9 inhibitory activities in cancer cell lines (Lukasik et al., 2012).
Synthetic Routes : The synthesis of 4-amino-substituted pyrido[2,3-d]pyrimidin-5-one derivatives from this compound related compounds offers insights into novel synthetic routes for potential pharmaceuticals (Komkov et al., 2021).
作用機序
5-Phenylpyrimidin-4-amine: belongs to the class of organic compounds known as phenylpyrimidines. These compounds consist of a benzene ring linked to a pyrimidine ring through a CC or CN bond. Pyrimidine itself is a 6-membered ring containing four carbon atoms and two nitrogen centers at the 1- and 3-ring positions .
特性
IUPAC Name |
5-phenylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3/c11-10-9(6-12-7-13-10)8-4-2-1-3-5-8/h1-7H,(H2,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIQAUNNLIXGOAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=CN=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70283484 | |
| Record name | 5-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
21419-05-6 | |
| Record name | 21419-05-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31784 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-phenylpyrimidin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70283484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-phenylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 5-phenylpyrimidin-4-amine interact with its target, and what are the downstream effects?
A1: The research primarily focuses on 2,6-dibenzyl-5-phenylpyrimidin-4-amine (A9), a specific this compound analog. A9 was identified through virtual screening targeting the interaction between BRCA1 and the estrogen receptor alpha (ERα). While the exact binding mode is not detailed in the abstract, A9 demonstrates inhibitory effects on ERα activity. [] This inhibition is crucial as BRCA1 itself is known to suppress ERα activity, thereby blocking estrogen-dependent gene expression and proliferation in cancer cells. [] Therefore, A9 and its analogs are suggested as potential BRCA1-mimetics, aiming to replicate the tumor-suppressing effects of BRCA1. []
Q2: What is the impact of structural modifications on the activity of this compound analogs?
A2: The study highlights that modifications at the 4-position of the phenyl ring in A9 significantly influence its BRCA1-mimetic activity. Replacing the hydrogen at the 4-position with various substituents, including -NH2, -Cl, -CH3, -Br, 3-pyridinyl, and β-naphthyl, led to a range of activities. [] Notably, the 4-amino (-NH2) and 4-methyl (-CH3) substitutions resulted in a 7-fold increase in activity compared to the parent compound A9. [] These findings suggest that the 4-position is a key site for modulating the potency of these compounds as BRCA1-mimetics.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






